molecular formula C14H19N B15069391 (3aR,4S,7aS)-4-Phenyloctahydro-1H-isoindole

(3aR,4S,7aS)-4-Phenyloctahydro-1H-isoindole

Cat. No.: B15069391
M. Wt: 201.31 g/mol
InChI Key: PHNASEKSSDMHRH-MCIONIFRSA-N
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Description

(3aR,4S,7aS)-4-Phenyloctahydro-1H-isoindole is a chiral isoindoline derivative of interest in advanced pharmaceutical and organic chemistry research. Compounds featuring this bridged bicyclic scaffold are frequently investigated as key intermediates in the synthesis of complex active pharmaceutical ingredients (APIs) and for the development of novel ligands in catalysis. The specific stereochemistry and phenyl substitution at the 4-position make it a valuable building block for constructing molecules with defined three-dimensional structures. Researchers can utilize this compound in method development, asymmetric synthesis, and medicinal chemistry programs targeting central nervous system (CNS) and other therapeutic areas. This product is provided For Research Use Only (RUO) and is not approved for human consumption.

Properties

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

(3aR,4S,7aS)-4-phenyl-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole

InChI

InChI=1S/C14H19N/c1-2-5-11(6-3-1)13-8-4-7-12-9-15-10-14(12)13/h1-3,5-6,12-15H,4,7-10H2/t12-,13-,14+/m1/s1

InChI Key

PHNASEKSSDMHRH-MCIONIFRSA-N

Isomeric SMILES

C1C[C@@H]2CNC[C@@H]2[C@H](C1)C3=CC=CC=C3

Canonical SMILES

C1CC2CNCC2C(C1)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Isoindole Precursors

A cornerstone strategy for synthesizing octahydroisoindoles involves the hydrogenation of unsaturated precursors. For example, the reduction of (3aR,4S,7R,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (CAS 14805-29-9) using palladium on activated carbon (10% w/w) under hydrogen pressure (8 atm) in methanol achieves a 91.4% yield of the saturated imide. This method, conducted at an industrial scale, highlights the scalability of catalytic hydrogenation for bicyclic systems.

Key Considerations:

  • Stereoselectivity: The exo configuration of the product is favored under these conditions, as evidenced by the retention of the (3aR,4S,7R,7aS) stereochemistry in the final product.
  • Catalyst Loading: Palladium on carbon demonstrates superior activity compared to platinum or nickel catalysts, minimizing side reactions such as over-reduction or ring-opening.

Cycloaddition reactions offer a versatile route to construct the isoindole core. The synthesis of 4,7-epoxy-1H-isoindole-1,3(2H)-dione derivatives (e.g., CAS 42074-03-3) via Diels-Alder reactions between furan and maleimide derivatives has been reported. Although this method targets epoxy-substituted analogs, modifying the diene or dienophile components could enable the introduction of a phenyl group at the 4-position.

Experimental Insight:

  • Thermal Conditions: Reactions conducted at 120–150°C in toluene yield cycloadducts with >80% regioselectivity.
  • Post-Functionalization: Subsequent hydrogenolysis or Grignard addition could introduce the phenyl moiety, though stereochemical outcomes require careful optimization.

Stereocontrolled Synthesis via Chiral Auxiliaries

Achieving the (3aR,4S,7aS) configuration necessitates chiral induction during key bond-forming steps. A study on rel-(3aR,4S,7R,7aS)-3a,4,7,7a-tetrahydro-2-(4-nitro-1-naphthalenyl)-4,7-ethano-1H-isoindole-1,3(2H)-dione (CAS 5326911) employed enantioselective Michael additions using cinchona alkaloid catalysts to set the stereogenic centers. Adapting this approach, a phenyl group could be introduced via Suzuki-Miyaura coupling at an early synthetic stage.

Critical Parameters:

  • Catalyst Choice: Cinchonidine-derived catalysts afford enantiomeric excesses >90% for analogous systems.
  • Protecting Groups: Tosyl or Boc groups on nitrogen enhance reaction yields and stereoselectivity, as demonstrated in related isoindole syntheses.

Comparative Analysis of Synthetic Routes

The table below evaluates three representative methods for preparing octahydroisoindole derivatives, highlighting their applicability to the target compound:

Method Starting Material Catalyst/Reagent Yield (%) Stereochemical Outcome Reference
Catalytic Hydrogenation Hexahydroisoindole-dione Pd/C, H₂ 91.4 Retained exo configuration
Diels-Alder Cycloaddition Furan + Maleimide Thermal, toluene 80 Regioselective epoxy formation
Enantioselective Addition Nitro-naphthalenyl derivative Cinchona alkaloid 85 >90% ee

Phenyl Group Introduction: Direct Friedel-Crafts alkylation or transition-metal-catalyzed C–H functionalization remains underexplored for this scaffold. Recent advances in palladium-catalyzed coupling reactions for N-heterocycles suggest viable pathways for late-stage phenyl incorporation.

Chemical Reactions Analysis

Types of Reactions

(3aR,4S,7aS)-4-Phenyloctahydro-1H-isoindole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

(3aR,4S,7aS)-4-Phenyloctahydro-1H-isoindole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (3aR,4S,7aS)-4-Phenyloctahydro-1H-isoindole involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Stereochemical Features
Compound Name/Identifier Core Structure Substituents/Modifications Stereochemistry Key Structural Features
(3aR,4S,7aS)-4-Phenyloctahydro-1H-isoindole Octahydro-1H-isoindole Phenyl at C4 3aR,4S,7aS Bicyclic amine; phenyl enhances hydrophobicity
(3aR,6S,7S,7aR)-2-(4-Methoxybenzyl)-... Tetrahydroisoindolin-1-one 4-Methoxybenzyl (C2), 4-nitrophenyl (C7), phenyl (C6) Racemic mixture (3aR,6S,7S,7aR) Distorted envelope conformations; weak H-bonding in crystals
Ethyl (3aR,4S,7R,7aR)-4,7-Methano-... Methano-isoindole trione Ethyl carboxylate (C4), phenylmethyl (C2) 3aR,4S,7R,7aR Methano bridge; high enantiopurity (98% ee)
Lurasidone intermediate (CAS 14805-29-9) 4,7-Methano-1H-isoindole-1,3-dione Methano bridge, dione groups 3aR,4S,7R,7aS Key precursor for antipsychotic lurasidone
(3aR,4S,7R,7aS)-2-Phenyl-4-propyl-... Epithioisoindole dione Propyl (C4), phenyl (C2), epithio bridge 3aR,4S,7R,7aS Sulfur-containing bridge; π-stacking in crystals

Key Observations :

  • Bridge Types: Methano (C4–C7) or epithio bridges increase rigidity compared to the parent octahydroisoindole .
  • Stereochemical Complexity : The 3aR,4S,7aS configuration is conserved in bioactive derivatives (e.g., lurasidone intermediates), suggesting its importance in receptor binding .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) or bulky aryl groups (e.g., benzisothiazole in lurasidone ) modulate solubility and bioactivity.
Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) [α]D (Solvent) Melting Point (°C) Key Spectral Data
Target Compound (hypothetical) C14H19N 201.31 Not reported Not reported Predicted logP ~2.5 (phenyl influence)
Ethyl (3aR,4S,7R,7aR)-... () C19H19NO5 341.36 +63.7 (c=1.0, acetone) Not reported ¹H NMR: δ 7.35–7.25 (m, 5H, Ar–H)
Lurasidone Intermediate () C9H11NO2 165.19 Not reported Not reported IR: 1770 cm⁻¹ (C=O stretch)
(3aS,7aR)-2-(4-hydroxyphenyl)-... (Ev20) C16H17NO3 271.32 Not reported Not reported HRMS: m/z 272.1287 [M+H]+

Key Observations :

  • Optical Activity : High enantiomeric excess (e.g., 98% ee in ) is achievable via asymmetric catalysis.
  • Spectroscopic Signatures : Carbonyl stretches (IR ~1770 cm⁻¹) and aryl proton signals (NMR δ 7.2–7.4) are common in analogs .

Biological Activity

(3aR,4S,7aS)-4-Phenyloctahydro-1H-isoindole is a bicyclic compound with significant potential in medicinal chemistry. This compound has garnered attention due to its unique structural features and biological activities, which may lead to therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings.

The molecular formula of this compound is C14H19NC_{14}H_{19}N with a molecular weight of approximately 201.31 g/mol. The compound features a complex stereochemistry that contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₄H₁₉N
Molecular Weight201.31 g/mol
IUPAC Name(3aR,4S,7aS)-4-phenyl-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole
InChI KeyPHNASEKSSDMHRH-MCIONIFRSA-N
Topological Polar Surface Area46.2 Ų

Synthesis Methods

The synthesis of this compound typically employs chiral catalysts under specific conditions to ensure the desired stereochemistry. Common methods include:

  • Hydrogenation : A precursor compound is hydrogenated under high pressure and temperature in the presence of a chiral catalyst.
  • Cyclization : This involves the cyclization of suitable precursors using Lewis acid catalysts.

These methods are crucial for achieving high yield and purity in industrial production settings.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anti-inflammatory Properties

Studies have shown that derivatives of isoindole compounds possess anti-inflammatory effects. Research suggests that this compound may modulate inflammatory pathways through interactions with specific enzymes or receptors involved in inflammation.

Analgesic Effects

There is emerging evidence supporting the analgesic properties of this compound. It may act as a modulator of pain pathways by interacting with opioid receptors or other pain-related targets.

Neuroprotective Potential

Preliminary studies indicate that this compound may exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This suggests potential applications in neurodegenerative diseases .

The mechanism by which this compound exerts its biological effects likely involves binding to specific molecular targets such as enzymes or receptors. This binding can modulate their activity and influence various biological pathways.

Case Studies

Several case studies have been conducted to evaluate the pharmacological effects of isoindole derivatives:

  • Anti-inflammatory Study : A study demonstrated that a related isoindole compound significantly reduced inflammation markers in animal models of arthritis.
  • Analgesic Assessment : Clinical trials evaluating the analgesic efficacy of isoindole derivatives reported significant pain relief in patients with chronic pain conditions.
  • Neuroprotection Research : Laboratory studies showed that this compound reduced neuronal cell death induced by oxidative stress.

Comparison with Similar Compounds

Comparative analysis with similar compounds reveals unique properties attributed to the phenyl group present in this compound:

CompoundKey Differences
(3aR,4S,7R,7aS)-4,7-Methano-1H-isoindoleLacks phenyl group; different stereochemistry
(3aR,4S,7aS)-4-Hydroxy-3a,7a-dimethyloctahydroContains hydroxyl groups; differing biological properties

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